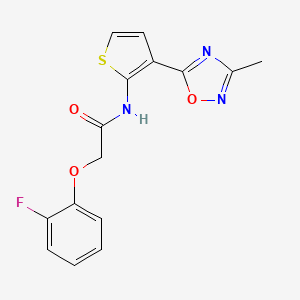

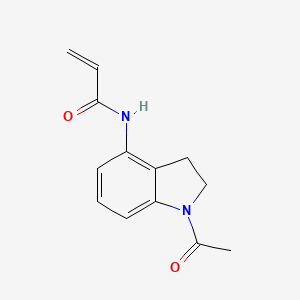

2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a chemical substance that appears to be designed for use in various applications, potentially including flavoring and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the second paper, involves a multi-step process starting from aromatic organic acids, which are converted into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazole-2-thiols, and finally coupled with a bromoacetamide derivative in the presence of DMF and NaH to yield the target compounds . This method suggests that a similar approach could be employed for the synthesis of 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide, with appropriate modifications to the starting materials and reagents to incorporate the specific functional groups present in the compound of interest.

Molecular Structure Analysis

The molecular structure of the compound likely features a 1,2,4-oxadiazole ring, a common heterocyclic moiety known for its presence in various biologically active compounds. The presence of a thiophene ring and a fluorophenoxy group suggests potential for interactions with biological targets, as fluorine atoms can significantly influence the binding affinity and metabolic stability of pharmaceutical agents .

Chemical Reactions Analysis

While the exact chemical reactions of 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide are not detailed in the provided papers, related compounds containing oxadiazole and thiophene rings have been shown to exhibit reactivity towards biological enzymes such as acetylcholinesterase and butyrylcholinesterase . This suggests that the compound may also participate in similar biochemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the provided papers. However, based on the structural features and the properties of similar compounds, it can be inferred that the compound may exhibit moderate lipophilicity due to the presence of aromatic rings and a fluorine atom, which could affect its solubility and permeability characteristics. The presence of the oxadiazole ring may also contribute to the compound's potential for forming hydrogen bonds, influencing its pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Applications

- Cancer Research : Certain derivatives of 1,3,4-oxadiazole, similar to the compound , have shown considerable effectiveness in inhibiting cell growth in human lung cancer cell lines (Panchal, Rajput, & Patel, 2020) Design, Synthesis and Pharmacological Evaluation of 1,3,4-Oxadiazole Derivatives As Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors.

- Antimicrobial Potential : These derivatives also exhibit promising antibacterial and antifungal activities, as evidenced by various studies showing their efficacy against different microbial species (Kaplancıklı, Altıntop, Turan-Zitouni, Özdemir, Ozic, & Akalın, 2012) Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives.

Chemical Analysis and Structural Studies

- NMR Analysis : The chemical structure and properties of similar oxadiazole derivatives have been analyzed using NMR techniques, providing valuable insights into their molecular framework (Ying-jun, 2012) An NMR Study of A Novel 1,3,4-Oxadiazole Derivative Containing Benzimidazole Moiety.

Synthesis and Evaluation

- Synthetic Methodologies : Various methods have been developed for synthesizing oxadiazole derivatives, offering pathways for the creation of compounds with potential therapeutic applications (Ding, Tan, Xing, Wang, & Wang, 2006) N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide.

- Biological Activities : The synthesized oxadiazole derivatives have been evaluated for various biological activities, including antimicrobial and anticancer effects, showcasing their multifaceted potential in scientific research (Altıntop, Sever, Çiftçi, Turan-Zitouni, Kaplancıklı, & Özdemir, 2018) Design, synthesis, in vitro and in silico evaluation of a new series of oxadiazole-based anticancer agents as potential Akt and FAK inhibitors.

Eigenschaften

IUPAC Name |

2-(2-fluorophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c1-9-17-14(22-19-9)10-6-7-23-15(10)18-13(20)8-21-12-5-3-2-4-11(12)16/h2-7H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODQYGMIQYXEDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)